molecular formula C34H54N2O6 B8413556 4, 13-Bis(1-adamantylcarbonyl)-1,7,10,16-tetraoxa-4,13-diazacyclooctadecane

4, 13-Bis(1-adamantylcarbonyl)-1,7,10,16-tetraoxa-4,13-diazacyclooctadecane

Cat. No. B8413556
M. Wt: 586.8 g/mol
InChI Key: JVXUZFXHTRAWAL-UHFFFAOYSA-N
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Patent
US05445762

Procedure details

Analogously to Example 2 from 1,7,10,16-tetraoxa-4,13-diazacyclooctadecane and 1-adamantylcarbonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14][NH:13][CH2:12][CH2:11][O:10][CH2:9][CH2:8][O:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[C:19]12([C:29](Cl)=[O:30])[CH2:28][CH:23]3[CH2:24][CH:25]([CH2:27][CH:21]([CH2:22]3)[CH2:20]1)[CH2:26]2>>[C:19]12([C:29]([N:4]3[CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12][N:13]([C:29]([C:19]45[CH2:28][CH:23]6[CH2:22][CH:21]([CH2:27][CH:25]([CH2:24]6)[CH2:26]4)[CH2:20]5)=[O:30])[CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:1][CH2:2][CH2:3]3)=[O:30])[CH2:28][CH:23]3[CH2:24][CH:25]([CH2:27][CH:21]([CH2:22]3)[CH2:20]1)[CH2:26]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCNCCOCCOCCNCCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)N2CCOCCOCCN(CCOCCOCC2)C(=O)C23CC1CC(CC(C2)C1)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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